molecular formula C8H13ClN2O2S B11874718 2,2'-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol

2,2'-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol

Cat. No.: B11874718
M. Wt: 236.72 g/mol
InChI Key: HLJSNTVPAIOMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol typically involves the reaction of 2-chloro-5-(chloromethyl)thiazole with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

In an industrial setting, the production of 2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and antiviral activities.

    Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.

    Industrial Applications: It is used in the synthesis of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2’-(((2-Chlorothiazol-5-yl)methyl)azanediyl)diethanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its chloromethyl group and diethanolamine moiety provide unique sites for chemical modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C8H13ClN2O2S

Molecular Weight

236.72 g/mol

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C8H13ClN2O2S/c9-8-10-5-7(14-8)6-11(1-3-12)2-4-13/h5,12-13H,1-4,6H2

InChI Key

HLJSNTVPAIOMRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Cl)CN(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.